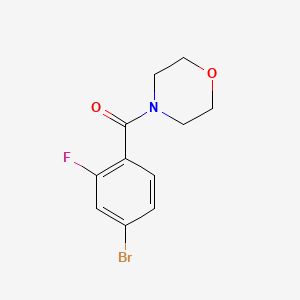

(4-Bromo-2-fluorophenyl)(morpholino)methanone

Beschreibung

(4-Bromo-2-fluorophenyl)(morpholino)methanone is a halogenated aryl morpholino methanone derivative characterized by a bromo substituent at the 4-position and a fluoro substituent at the 2-position of the phenyl ring, linked to a morpholine moiety via a carbonyl group. This compound is part of a broader class of morpholino methanones, which are widely utilized as intermediates in pharmaceutical and agrochemical synthesis due to their versatility in functionalization and balanced physicochemical properties .

Molecular Formula: C₁₁H₁₁BrFNO₂ Molecular Weight: 296.07 g/mol Key Features:

Eigenschaften

IUPAC Name |

(4-bromo-2-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBNMLDNDQYRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640914 | |

| Record name | (4-Bromo-2-fluorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924642-61-5 | |

| Record name | (4-Bromo-2-fluorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 4-Bromo-2-fluorobenzoyl chloride

- Starting material: 4-Bromo-2-fluorobenzoic acid

- Reagents: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2

- Conditions: Reflux in anhydrous solvent (e.g., dichloromethane or chloroform) with catalytic DMF to facilitate conversion

- Outcome: Formation of 4-bromo-2-fluorobenzoyl chloride, a reactive acylating agent for subsequent amide formation

This step is critical to activate the carboxylic acid for nucleophilic attack by morpholine.

Amide Formation with Morpholine

- Reactants: 4-Bromo-2-fluorobenzoyl chloride and morpholine

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or pyridine to neutralize HCl formed during the reaction

- Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions

- Procedure: The benzoyl chloride is added dropwise to a stirred solution of morpholine and base under inert atmosphere. After completion, the reaction mixture is washed, dried, and purified by recrystallization or chromatography.

Alternative Direct Amidation

In some cases, direct amidation of 4-bromo-2-fluorobenzoic acid with morpholine can be achieved using coupling agents such as:

- Carbodiimides: DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- Additives: HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to improve yield and reduce side reactions

- Conditions: Room temperature to mild heating in solvents like dichloromethane or DMF

This method avoids the need to isolate the acid chloride but may require more extensive purification.

Comparative Data Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acid chloride formation | SOCl2 or oxalyl chloride, reflux, DMF catalyst | High reactivity, straightforward | Requires handling corrosive reagents | 85-95 |

| Amide formation (acid chloride) | Morpholine, base (Et3N), DCM, 0°C to RT | High purity product, fast reaction | Sensitive to moisture, HCl byproduct | 80-90 |

| Direct amidation (carbodiimide) | DCC/EDC, HOBt, DMAP, RT to mild heat | Avoids acid chloride, milder conditions | Side products (urea), longer reaction | 70-85 |

Research Findings and Notes

- The presence of bromine and fluorine on the phenyl ring influences the electronic environment, which can affect the reactivity of the benzoyl chloride and the stability of the final amide.

- Morpholine, a secondary amine with a heterocyclic oxygen, provides favorable solubility and reactivity characteristics for amide bond formation.

- Purification is typically achieved by recrystallization from ethanol or chromatographic methods to ensure high purity, as confirmed by NMR and mass spectrometry.

- Characterization data from related compounds indicate that nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

- Analogous compounds such as (4-Bromo-2-chlorophenyl)(morpholino)methanone and (4-Bromo-2,6-difluorophenyl)(morpholino)methanone have been synthesized using similar methods, supporting the robustness of this synthetic approach.

Wissenschaftliche Forschungsanwendungen

(4-Bromo-2-fluorophenyl)(morpholino)methanone has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural features.

Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of (4-Bromo-2-fluorophenyl)(morpholino)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and fluorine atoms can interact with specific amino acid residues in the active site of enzymes or receptors, altering their activity. The morpholino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The table below compares (4-Bromo-2-fluorophenyl)(morpholino)methanone with structurally related compounds, highlighting differences in substituents, heterocycles, and applications:

Key Differences and Implications

Electronic and Steric Effects

- Substituent Positions: The 4-bromo-2-fluoro substitution in the target compound creates distinct electronic effects compared to analogs like the 3-bromo-2-fluoro derivative (CAS 1007211-13-3).

- Heterocycle Modifications: Replacing morpholino with thiomorpholino (as in CAS 2404733-91-9) introduces sulfur, which increases lipophilicity and may enhance membrane permeability in bioactive molecules . Pyrrolidine-based analogs (e.g., CAS 882689-88-5) lack the morpholino oxygen, reducing hydrogen-bonding capacity and altering solubility .

Physicochemical Properties

- Solubility: Morpholino derivatives generally exhibit better aqueous solubility than pyrrolidine analogs due to the oxygen atoms in the morpholine ring. For instance, (4-Bromophenyl)(morpholino)methanone (CAS 153435-81-5) is more soluble in polar solvents like DMSO compared to its pyrrolidine counterpart .

- Molecular Weight and Reactivity: Thiomorpholino derivatives (e.g., CAS 2404733-91-9) have higher molecular weights (~373 g/mol) due to the sulfur atom and additional chloro substituent, which may slow diffusion in biological systems but improve stability .

Biologische Aktivität

(4-Bromo-2-fluorophenyl)(morpholino)methanone, with the chemical formula CHBrFNO and CAS number 924642-61-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Weight : 288.11 g/mol

- Structure : The compound features a bromine and fluorine substitution on a phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of xenobiotics.

- Cellular Effects : Studies indicate that this compound can induce cytotoxic effects in cancer cells by disrupting nucleic acid synthesis and protein production, leading to cell death.

- Transport Mechanisms : The compound's distribution within cells is facilitated by specific transporters that allow it to cross cellular membranes effectively, enhancing its bioavailability and therapeutic efficacy.

Table 1: Summary of Biological Activities

Case Studies

- Antitubercular Activity : A study identified this compound as part of a series of compounds tested against Mycobacterium tuberculosis. The compound exhibited moderate activity with a minimum inhibitory concentration (MIC) suggesting potential as a lead for further development in tuberculosis treatments .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells. The mechanism was linked to the inhibition of key metabolic enzymes, leading to disrupted cellular processes essential for tumor growth.

- Structure-Activity Relationship (SAR) : Research focused on modifying the chemical structure to enhance biological activity while reducing toxicity. Variations in the morpholino group and substitutions on the phenyl ring were explored to optimize the pharmacological profile .

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing (4-Bromo-2-fluorophenyl)(morpholino)methanone?

Answer:

The compound is typically synthesized via coupling reactions. A common method involves reacting 4-bromo-2-fluorophenylboronic acid with a morpholine-containing carbonyl precursor (e.g., morpholinoacetyl chloride) under Suzuki or Buchwald-Hartwig conditions. Reaction optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF or DMF at 60–80°C for 12–24 hours . Purity is enhanced via recrystallization from ethanol or ethyl acetate.

Advanced Synthesis: How can reaction conditions be optimized to minimize impurities like regioisomers or unreacted intermediates?

Answer:

To reduce impurities:

- Catalyst selection: Use PdCl₂(dppf) for improved regioselectivity.

- Temperature control: Maintain 70–80°C to avoid side reactions.

- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) .

- Monitoring: Track reaction progress via TLC or LC-MS to isolate intermediates.

Basic Structural Analysis: Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

Advanced Crystallography: What challenges arise in determining the crystal structure of this compound, and how are they resolved?

Answer:

- Non-planar geometry: The dihedral angle between aromatic and morpholine rings (~59°) complicates packing analysis. Use single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement .

- Intermolecular interactions: π–π stacking and halogen bonding require high-resolution data (≤ 0.8 Å). Cryocooling (100 K) minimizes thermal motion .

- Data collection: Synchrotron radiation improves weak diffraction patterns .

Basic Bioactivity Screening: How to design an initial pharmacological assay for this compound?

Answer:

- Target selection: Prioritize kinases or GPCRs (e.g., mGluR5) due to morpholino amide bioactivity .

- Assay format: Use fluorescence polarization (FP) or TR-FRET for binding affinity (EC₅₀).

- Controls: Include VU0240381 (mGluR5 PAM) as a reference .

Advanced SAR Studies: How to conduct structure-activity relationship (SAR) studies for this compound?

Answer:

- Modifications: Replace bromine with Cl/I or fluorophenyl with pyridyl groups. Synthesize analogs via parallel library synthesis .

- Activity testing: Compare IC₅₀ values across analogs using dose-response curves.

- Computational modeling: Perform docking (AutoDock Vina) to correlate substituent effects with binding energy .

Solubility and Crystallization: What methods determine solubility parameters, and how are crystallization issues troubleshooted?

Answer:

- Solubility profiling: Use shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification (λ = 254 nm) .

- Crystallization issues: If crystals fail to form:

Data Contradictions: How to resolve discrepancies between spectroscopic data and computational predictions?

Answer:

- Validation: Cross-check NMR/IR with DFT calculations (Gaussian 09, B3LYP/6-311G**).

- Alternative techniques: Use XPS to confirm bromine oxidation state if NMR is inconclusive .

Basic Safety Handling: What are the critical safety protocols for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (LD₅₀ > 500 mg/kg in rats) .

- Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Toxicity Assessment: How to assess in vitro toxicity for preclinical studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.